

Bartsioside: A Technical Overview of its Molecular Characteristics and Biological Activity

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Compound of Interest

Compound Name: *Bartsioside*

Cat. No.: *B3329666*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the iridoid glycoside **Bartsioside**, detailing its fundamental molecular properties, experimental protocols for its study, and its known biological activities. The information is presented to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Molecular Data

Bartsioside is a naturally occurring iridoid glycoside that has been isolated from various plant species. Its fundamental molecular characteristics are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₂ O ₈	--INVALID-LINK--
Molecular Weight	330.33 g/mol	--INVALID-LINK--
Canonical SMILES	<chem>C1C=C(C2C1C=COC2OC3C(C(C(C(O3)CO)O)O)O)CO</chem>	--INVALID-LINK--
IUPAC Name	(2S,3R,4S,5S,6R)-2- [[[(1S,4aS,7aR)-7- (hydroxymethyl)-1,4a,5,7a- tetrahydrocyclopenta[c]pyran- 1-yl]oxy]-6- (hydroxymethyl)oxane-3,4,5- triol	--INVALID-LINK--
CAS Number	62133-72-6	--INVALID-LINK--

Experimental Protocols

Isolation and Purification of Bartsioside

The following is a representative protocol for the isolation and purification of **Bartsioside** from plant material, based on established methods for iridoid glycosides.

1. Extraction:

- Air-dried and powdered plant material (e.g., aerial parts) is extracted with a solvent such as methanol (MeOH) or a mixture of methanol and water at room temperature.
- The extraction is typically repeated multiple times to ensure a comprehensive extraction of the target compounds.
- The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH_2Cl_2), and ethyl acetate (EtOAc).
- This step separates compounds based on their polarity, with iridoid glycosides like **Bartsioside** typically concentrating in the more polar fractions (e.g., ethyl acetate or n-butanol).

3. Chromatographic Purification:

- The enriched fraction is subjected to various chromatographic techniques for further purification.
- Column Chromatography (CC): The fraction is often first separated on a silica gel column, eluting with a gradient of solvents (e.g., dichloromethane-methanol or chloroform-methanol).
- Medium-Pressure Liquid Chromatography (MPLC): For more efficient separation, MPLC with reversed-phase columns (e.g., C18) can be employed.
- High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC to yield **Bartsioside** with high purity.

Structural Elucidation

The chemical structure of isolated **Bartsioside** is typically determined using a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and the relative stereochemistry.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula. Tandem MS (MS/MS) can provide information about the fragmentation pattern, aiding in structural confirmation.

In Vitro Anti-inflammatory Activity Assay

Bartsioside has been reported to possess anti-inflammatory properties. The following is a general protocol to assess its anti-inflammatory activity in vitro using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture:

- RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cytotoxicity Assay:

- Prior to assessing anti-inflammatory activity, the cytotoxicity of **Bartsioside** is evaluated using an MTT assay to determine non-toxic concentrations.
- Cells are treated with various concentrations of **Bartsioside** for 24 hours, and cell viability is measured.

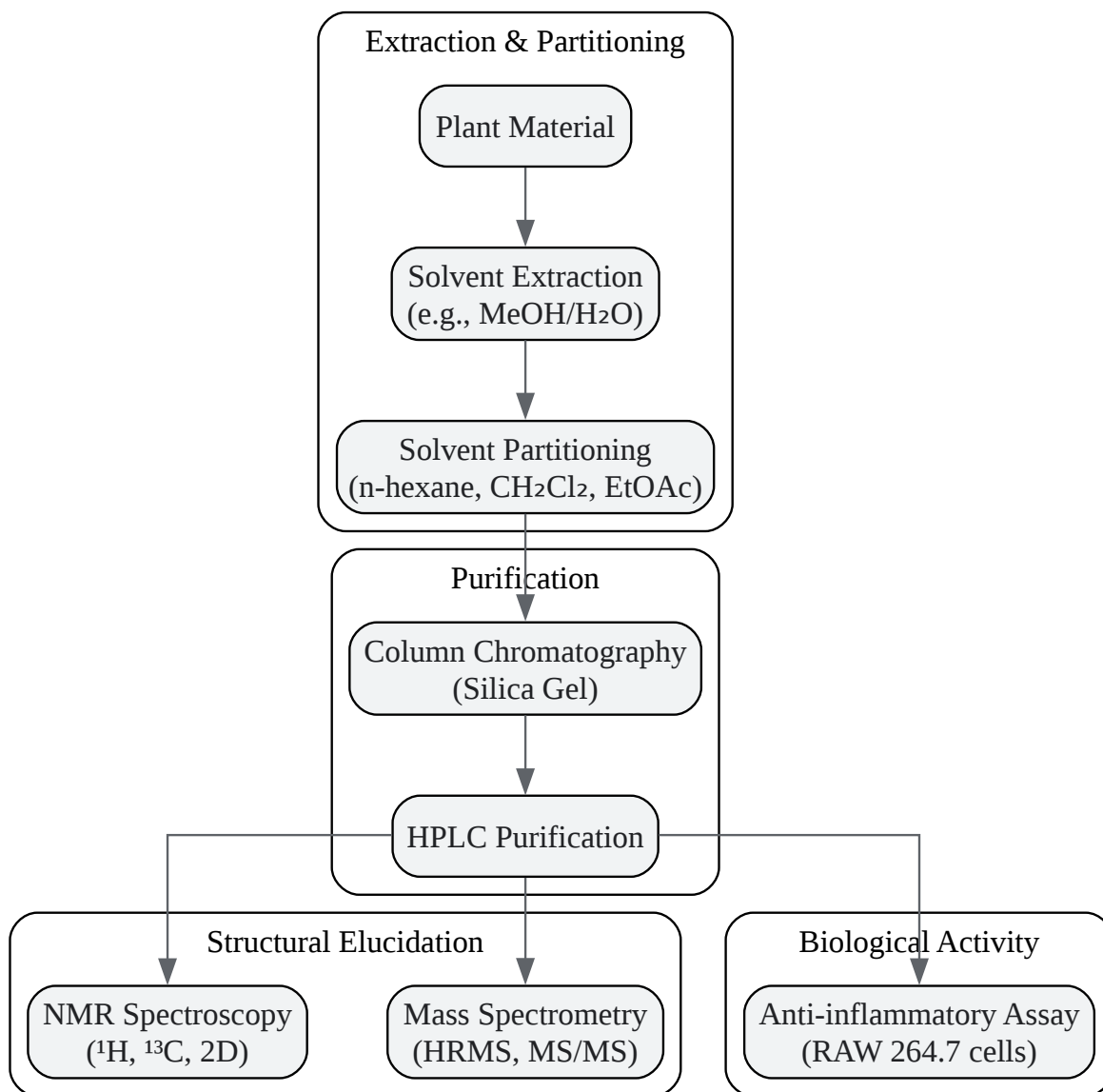
3. Measurement of Nitric Oxide (NO) Production:

- RAW 264.7 cells are pre-treated with non-toxic concentrations of **Bartsioside** for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
- The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A reduction in nitrite levels indicates inhibition of NO production.

4. Measurement of Pro-inflammatory Cytokines:

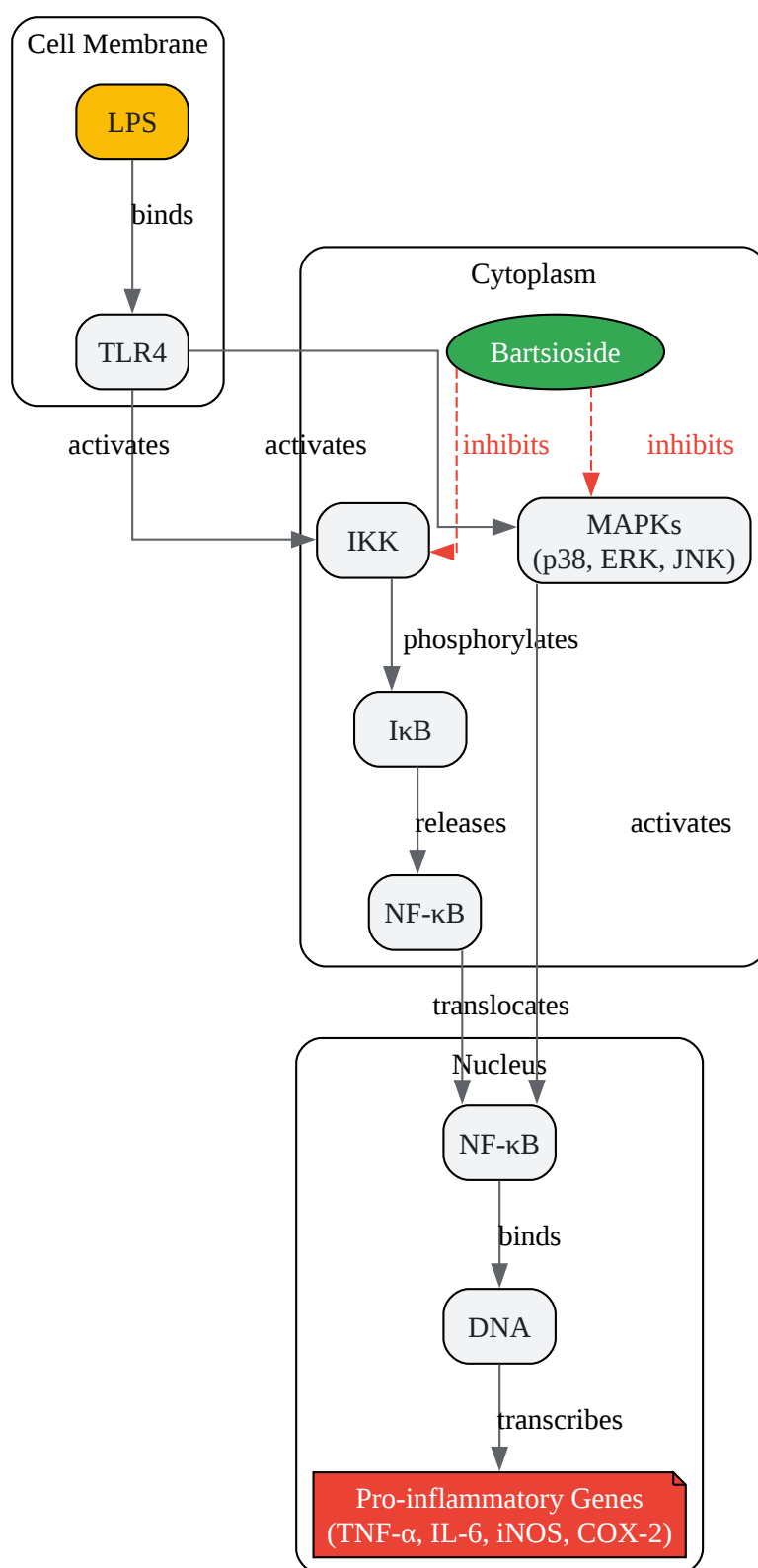
- Cells are treated as described above.
- The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β) in the cell culture supernatants are quantified using commercially available ELISA kits.

Visualizations



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Experimental workflow for **Bartsioside**.



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Inhibitory effect on NF-κB and MAPK pathways.

Iridoid glycosides, as a class of compounds, are known to exert their anti-inflammatory effects by modulating key signaling pathways.[1][2] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) is activated, leading to the degradation of the inhibitor of NF-κB (IκB) and the subsequent translocation of NF-κB into the nucleus.[1] Once in the nucleus, NF-κB promotes the transcription of various pro-inflammatory genes.[1] **Bartsioside**, as an iridoid glycoside, is proposed to inhibit the activation of IKK and MAPKs, thereby preventing NF-κB translocation and suppressing the expression of pro-inflammatory mediators.[1][3]

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References

- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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